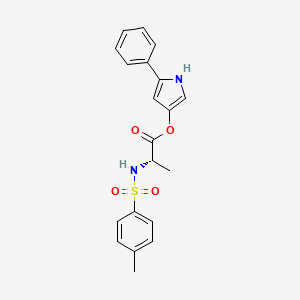

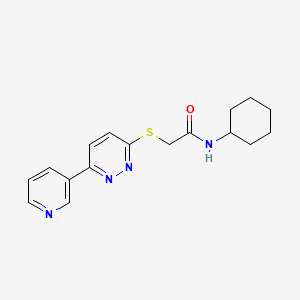

![molecular formula C19H19N3O2S B3008478 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline CAS No. 861207-44-5](/img/structure/B3008478.png)

2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline" is a complex organic molecule that appears to be related to various research areas, including DNA conformation studies and synthetic organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their interactions, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines from diamino-nitrothioacrylamides indicates the use of polar solvents and the influence of electronic effects on reaction rates . Although the exact synthesis of "2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline" is not detailed, similar synthetic routes may be applicable, involving careful selection of solvents and temperature control to guide the formation of the desired product.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been studied using X-ray crystallography. For example, the structure of a crystalline complex containing 2-methyl-4-nitroaniline was solved to atomic resolution, revealing how nitroaniline molecules stack above and below guanine-cytosine pairs in a duplex structure . This suggests that "2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline" may also exhibit interesting stacking interactions due to the presence of the nitroaniline moiety.

Chemical Reactions Analysis

The reactivity of related compounds, such as 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, involves ring opening and the formation of intermediates that can further react with nucleophiles to form various heterocyclic structures . This indicates that the compound may also undergo similar reactions, potentially leading to a variety of products depending on the choice of nucleophiles and reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline" are not directly reported, the properties of structurally related compounds can provide some insights. For example, the presence of nitro groups typically contributes to the acidity and reactivity of the compound, while the thiazole ring may influence its electronic properties and stability. The physical properties such as solubility, melting point, and crystallinity would depend on the specific functional groups and overall molecular conformation.

Applications De Recherche Scientifique

Synthesis and Applications in Antihypertensive Agents

- A study conducted by Abdel-Wahab et al. (2008) detailed the synthesis of related thiosemicarbazides, triazoles, and Schiff bases, which have shown significant antihypertensive α-blocking activity. This research contributes to understanding the potential of similar compounds in the development of antihypertensive drugs (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Antimicrobial Activity

- Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, including compounds structurally similar to the specified chemical. These compounds displayed antimicrobial activities against various bacterial and fungal strains (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Anticancer Evaluation

- Ravinaik et al. (2021) synthesized substituted benzamides related to the given compound and evaluated them for anticancer activity against multiple cancer cell lines. The findings indicated moderate to excellent anticancer activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis and Polymerization

- A study by Yoshida et al. (1982) involved the synthesis and polymerization of compounds with structural similarities, highlighting potential applications in the field of functional polymers (Yoshida, Lillya, & Vogl, 1982).

HIV-1 Inhibition

- De Martino et al. (2005) explored derivatives of similar compounds as HIV-1 non-nucleoside reverse transcriptase inhibitors. The study suggested potential use in anti-AIDS regimens (De Martino, La Regina, Di Pasquali, Ragno, Bergamini, Ciaprini, Sinistro, Maga, Crespan, Artico, & Silvestri, 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-13-3-5-15(6-4-13)19-21-16(12-25-19)9-10-20-18-8-7-17(22(23)24)11-14(18)2/h3-8,11-12,20H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPGZDYKRHSAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

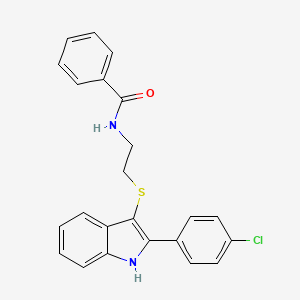

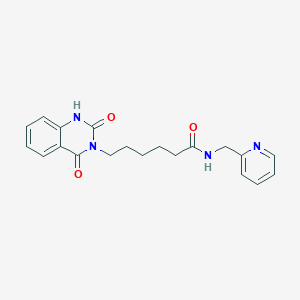

![N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3008395.png)

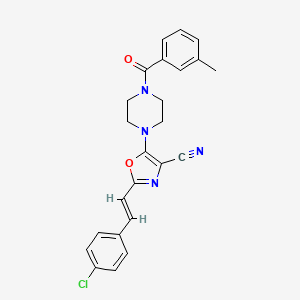

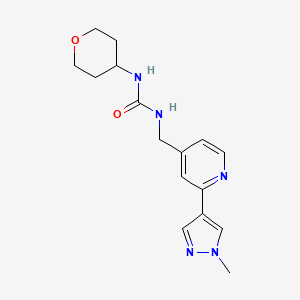

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008398.png)

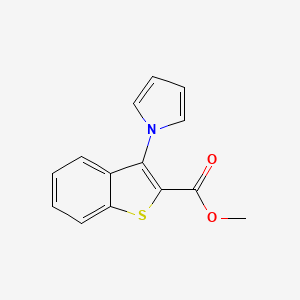

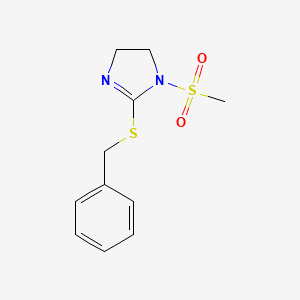

![1-(2-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008400.png)

![2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B3008402.png)

![tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3008406.png)

![2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3008414.png)